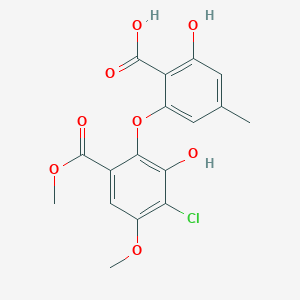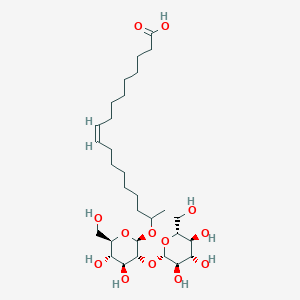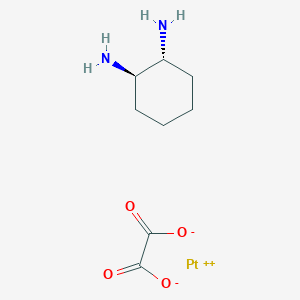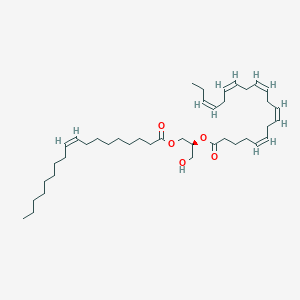
DG(18:1(9Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(18:1/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylcholine biosynthesis PC(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylethanolamine biosynthesis pe(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/20:4(5Z, 8Z, 11Z, 14Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:5(4Z, 7Z, 10Z, 13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, and de novo triacylglycerol biosynthesis TG(18:1(9Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:4(6Z, 9Z, 12Z, 15Z)) pathway.
DG(18:1(9Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.
Wissenschaftliche Forschungsanwendungen
1. Nondestructive Assay Technique in Nuclear Material Analysis
Delayed gamma-ray spectroscopy (DGS) is used as a nondestructive assay technique for determining the composition of nuclear materials. By comparing the ratios of fission product gamma-ray peak intensities, DGS can analyze high-radioactivity nuclear materials. This method is particularly useful for evaluating the long-lived fission products in such materials, making it a crucial tool in nuclear safety and safeguards (Rodriguez et al., 2019).
2. Distributed Generation in Electric Power Systems
Distributed generation (DG) has emerged as a key concept in the restructuring of the electric power sector. It involves generating electric power on a smaller scale at various locations, closer to the end-users, as opposed to centralized large-scale generation. This approach is revolutionizing the operation of power systems, offering benefits in terms of efficiency and reliability (El-Khattam & Salama, 2004).
3. Optimal Sizing and Siting in Smart Distribution Grids
In smart distribution grids, the application of DG technologies helps in power balancing and supporting demand responses. However, the optimal sizing and location of DG installations are crucial to maximize their economic benefits. Techniques like the Bat Algorithm have been used to determine the most advantageous positions for DG installations, enhancing the efficiency of the power distribution systems (Buaklee & Hongesombut, 2014).
Eigenschaften
Molekularformel |
C41H68O5 |
|---|---|
Molekulargewicht |
641 g/mol |
IUPAC-Name |
[(2S)-1-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropan-2-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate |
InChI |
InChI=1S/C41H68O5/c1-3-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-36-41(44)46-39(37-42)38-45-40(43)35-33-31-29-27-25-23-21-18-16-14-12-10-8-6-4-2/h5,7,11,13,17-19,21-22,24,28,30,39,42H,3-4,6,8-10,12,14-16,20,23,25-27,29,31-38H2,1-2H3/b7-5-,13-11-,19-17-,21-18-,24-22-,30-28-/t39-/m0/s1 |
InChI-Schlüssel |
JLJZWBKQVKCOJP-GZAZVFSZSA-N |
Isomerische SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


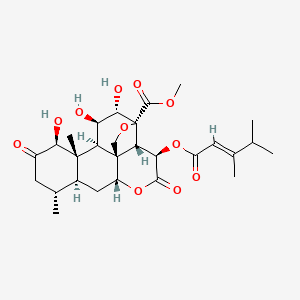

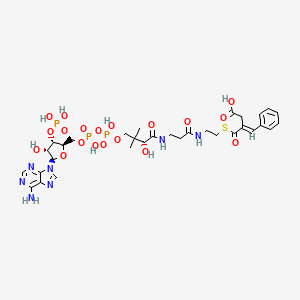

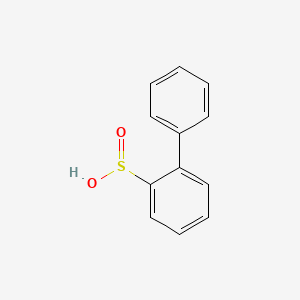


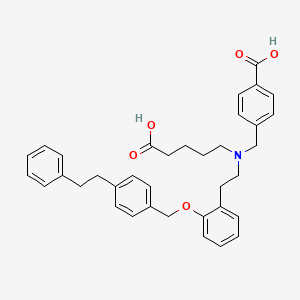
![3-[3,4-Dimethyl-1-(3-o-tolyl-allyl)-piperidin-4-yl]-phenol](/img/structure/B1243195.png)
